2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid
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Overview
Description
2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C11H12O4S. It is known for its unique structure, which includes an ethoxyanilino group and a benzoic acid moiety connected via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-(2-ethoxyanilino)-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxyanilino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted ethoxyanilino derivatives.
Scientific Research Applications
2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The ethoxyanilino group can interact with enzymes or receptors, modulating their activity. The sulfanyl linkage may facilitate the formation of covalent bonds with target proteins, leading to changes in their function. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a furan ring instead of an ethoxyanilino group.
2-(2-Anilino-2-oxoethoxy)benzoic acid: Contains an anilino group without the ethoxy substitution.
Uniqueness
2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17NO4S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C17H17NO4S/c1-2-22-14-9-5-4-8-13(14)18-16(19)11-23-15-10-6-3-7-12(15)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
XHTPESJVWSWHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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